1-(2,2-difluoroethyl)-3-(ethoxycarbonyl)-1H-pyrazole-5-carboxylic acid

Description

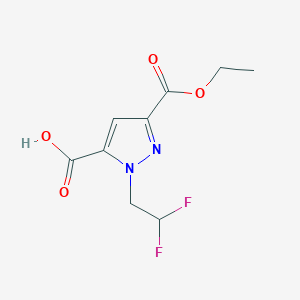

1-(2,2-Difluoroethyl)-3-(ethoxycarbonyl)-1H-pyrazole-5-carboxylic acid is a pyrazole-based compound featuring a difluoroethyl substituent at position 1, an ethoxycarbonyl group at position 3, and a carboxylic acid moiety at position 4. Its molecular formula is C₉H₁₀F₂N₂O₄, with a molecular weight of 260.19 g/mol (calculated). The SMILES notation is CCOC(=O)C1=NN(C(=C1)C(=O)O)CC(F)F, and the InChIKey is KCLCELLKUDRQFF-UHFFFAOYSA-N .

The ethoxycarbonyl (ester) and carboxylic acid groups contribute to its reactivity, making it a versatile intermediate for pharmaceuticals, agrochemicals, or metal-organic frameworks .

Properties

IUPAC Name |

2-(2,2-difluoroethyl)-5-ethoxycarbonylpyrazole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10F2N2O4/c1-2-17-9(16)5-3-6(8(14)15)13(12-5)4-7(10)11/h3,7H,2,4H2,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHNIAESFZJKDGV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN(C(=C1)C(=O)O)CC(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10F2N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,2-difluoroethyl)-3-(ethoxycarbonyl)-1H-pyrazole-5-carboxylic acid typically involves multiple steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

Introduction of the Difluoroethyl Group: The difluoroethyl group can be introduced via nucleophilic substitution reactions using 2,2-difluoroethyl halides.

Ethoxycarbonylation: The ethoxycarbonyl group can be introduced through esterification reactions using ethyl chloroformate or similar reagents.

Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, often involving the use of carbon dioxide under high pressure and temperature.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of catalysts may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(2,2-Difluoroethyl)-3-(ethoxycarbonyl)-1H-pyrazole-5-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the difluoroethyl group, with reagents such as sodium azide or thiols.

Esterification and Hydrolysis: The ethoxycarbonyl group can undergo esterification and hydrolysis reactions under acidic or basic conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide

Reduction: Lithium aluminum hydride, sodium borohydride

Substitution: Sodium azide, thiols

Esterification: Ethyl chloroformate, acidic or basic catalysts

Hydrolysis: Acidic or basic conditions

Major Products

Oxidation: Formation of carboxylic acids or ketones

Reduction: Formation of alcohols or amines

Substitution: Formation of substituted pyrazoles

Esterification: Formation of esters

Hydrolysis: Formation of carboxylic acids

Scientific Research Applications

Medicinal Chemistry

The compound has been explored for its potential as a therapeutic agent. The incorporation of fluorine atoms is known to enhance metabolic stability and bioavailability, making it a candidate for drug development. Studies have shown that fluorinated compounds can exhibit improved binding affinities due to altered electronic properties, which can be critical in designing inhibitors for various biological targets.

Case Study: Aryl Hydrocarbon Receptor Inhibition

Research has indicated that compounds similar to 1-(2,2-difluoroethyl)-3-(ethoxycarbonyl)-1H-pyrazole-5-carboxylic acid may inhibit the aryl hydrocarbon receptor (AhR), a protein involved in mediating the effects of environmental toxins. A study demonstrated that pyrazole derivatives could block AhR activation, providing a pathway for developing agents that mitigate toxic effects associated with pollutants such as dioxins .

Agricultural Chemistry

Fluorinated compounds are also being investigated for their use in agrochemicals. The unique properties of fluorine can lead to increased efficacy in herbicides and fungicides. The stability imparted by fluorination may enhance the persistence of these compounds in the environment, thus improving their effectiveness.

Case Study: Herbicidal Activity

In agricultural research, compounds with similar structures have been evaluated for their herbicidal properties. A study found that certain pyrazole derivatives exhibited significant herbicidal activity against various weed species, suggesting that this compound could be developed into a novel herbicide .

Data Table of Applications

Mechanism of Action

The mechanism of action of 1-(2,2-difluoroethyl)-3-(ethoxycarbonyl)-1H-pyrazole-5-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by inhibiting or modulating the activity of specific enzymes or receptors. The difluoroethyl group can enhance the compound’s binding affinity and selectivity for its molecular targets, while the ethoxycarbonyl and carboxylic acid groups can influence its solubility and bioavailability.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Pyrazole Derivatives

Structural Analogues and Key Differences

The following table summarizes critical structural and functional differences between the target compound and its analogues:

Fluorinated Alkyl Chains

- Difluoroethyl vs. Trifluoroethyl : The trifluoroethyl group (in CAS 1006340-71-1) increases electronegativity and metabolic stability due to stronger C-F bonds, making it suitable for radiotracers . The difluoroethyl group in the target compound offers moderate lipophilicity, balancing bioavailability and reactivity .

- Fluoroethyl vs. Non-Fluorinated: The 2-fluoroethyl derivative (CAS 1427014-31-0) exhibits reduced fluorine content, lowering metabolic resistance but retaining enzyme inhibitory activity .

Ester vs. Carboxylic Acid Groups

- The ethoxycarbonyl group in the target compound can act as a prodrug moiety, hydrolyzing in vivo to the active carboxylic acid form. In contrast, pre-formed carboxylic acids (e.g., 1-(3-chloropyridin-2-yl)-3-methoxy derivative) are directly bioactive but may exhibit poorer membrane permeability .

Aromatic and Heterocyclic Substituents

- Chloropyridinyl and trifluoroethoxy groups (e.g., in CAS 1352319-02-8) enhance binding to insect nicotinic acetylcholine receptors, explaining their use in insecticides .

- Methoxyphenyl and bromoethyl groups (e.g., in Ethyl 1-(2-bromoethyl)-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylate) improve crystallinity for structural studies .

Agrochemical Intermediate

The target compound’s ester-carboxylic acid duality allows it to serve as a precursor for insecticides. For example, similar difluoroethoxy pyrazole derivatives are converted to acyl chlorides (using SOCl₂) for coupling reactions, yielding potent agrochemicals .

Medicinal Chemistry

Pyrazole carboxylic acids with fluorinated alkyl chains are explored as PDE5 inhibitors or Lp-PLA2 antagonists. The trifluoroethyl analogue’s stability makes it a candidate for PET radiotracers, while the difluoroethyl variant may optimize pharmacokinetics .

Material Science

Pyrazole-carboxylic acids with nitro or methyl groups (e.g., 1-(2,2-difluoroethyl)-4-nitro-1H-pyrazole-3-carboxylic acid, 95% purity) form coordination polymers with transition metals, useful in catalysis or sensing .

Biological Activity

1-(2,2-Difluoroethyl)-3-(ethoxycarbonyl)-1H-pyrazole-5-carboxylic acid is a synthetic organic compound notable for its unique chemical structure, which includes a pyrazole ring substituted with a difluoroethyl group, an ethoxycarbonyl group, and a carboxylic acid group. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and material science.

Synthesis

The synthesis of this compound involves several key steps:

- Formation of the Pyrazole Ring : This is typically achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

- Introduction of the Difluoroethyl Group : This is accomplished via nucleophilic substitution reactions using 2,2-difluoroethyl halides.

- Ethoxycarbonylation : The ethoxycarbonyl group is introduced through esterification reactions using ethyl chloroformate or similar reagents.

- Carboxylation : The carboxylic acid group is added through carboxylation reactions, often involving carbon dioxide under high pressure and temperature .

The biological activity of this compound is thought to be mediated through its interaction with specific molecular targets. The difluoroethyl group can enhance the compound's binding affinity and selectivity for enzymes or receptors involved in metabolic pathways. The presence of the ethoxycarbonyl and carboxylic acid groups influences the compound's solubility and bioavailability, which are critical factors in its pharmacological profile .

Antibacterial Activity

Research has indicated that compounds similar to this compound exhibit varying degrees of antibacterial activity. For instance, related pyrazole derivatives have shown significant inhibition against Gram-positive bacteria such as Bacillus cereus and Micrococcus luteus, with minimum inhibitory concentration (MIC) values reported at 32 µg/mL and 128 µg/mL respectively .

Anticancer Potential

The compound's structure suggests potential anticancer properties. Similar pyrazole derivatives have been explored for their ability to inhibit cancer cell proliferation by targeting specific oncogenic pathways. The introduction of fluorinated groups often enhances the lipophilicity of compounds, potentially improving their cellular uptake and efficacy in cancer treatment .

Case Studies

Several studies have investigated the biological activities of pyrazole derivatives:

- Study on Antibacterial Properties : A study demonstrated that certain pyrazole derivatives exhibited significant antibacterial activity compared to standard antibiotics, suggesting their potential as novel antibacterial agents .

- Anticancer Research : Another study focused on the synthesis of pyrazole derivatives aimed at inhibiting specific protein targets in cancer cells. The results indicated that modifications to the pyrazole core could enhance cytotoxicity against various cancer cell lines .

Research Findings

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.